molecular formula C18H28N2O3S B7720360 N-cyclohexyl-3-[4-(propylsulfamoyl)phenyl]propanamide

N-cyclohexyl-3-[4-(propylsulfamoyl)phenyl]propanamide

Cat. No.: B7720360
M. Wt: 352.5 g/mol
InChI Key: DMDMLIFTQQFJJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-3-[4-(propylsulfamoyl)phenyl]propanamide: is an organic compound with the molecular formula C19H30N2O3S. This compound is characterized by the presence of a cyclohexyl group, a propylsulfamoyl group, and a phenyl group attached to a propanamide backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-cyclohexyl-3-[4-(propylsulfamoyl)phenyl]propanamide typically begins with cyclohexylamine, 4-bromobenzene sulfonamide, and propionyl chloride.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under reflux conditions with appropriate solvents such as dichloromethane or toluene.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-cyclohexyl-3-[4-(propylsulfamoyl)phenyl]propanamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products:

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a reagent in organic synthesis for the preparation of more complex molecules.
  • Acts as a precursor for the synthesis of various pharmaceuticals and agrochemicals.

Biology:

  • Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry:

  • Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

Mechanism:

  • The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors.
  • The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition.

Molecular Targets and Pathways:

  • Targets include enzymes involved in metabolic pathways, such as proteases and kinases.
  • Pathways affected may include those related to inflammation, cell signaling, and metabolic regulation.

Comparison with Similar Compounds

  • N-cyclohexyl-3-[4-(isobutylsulfamoyl)phenyl]propanamide
  • N-cyclohexyl-3-[4-(methylsulfamoyl)phenyl]propanamide

Comparison:

  • N-cyclohexyl-3-[4-(propylsulfamoyl)phenyl]propanamide is unique due to the presence of the propylsulfamoyl group, which imparts distinct chemical and biological properties.
  • Similar compounds with different alkyl groups (e.g., isobutyl or methyl) may exhibit variations in their reactivity, solubility, and biological activity.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-cyclohexyl-3-[4-(propylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3S/c1-2-14-19-24(22,23)17-11-8-15(9-12-17)10-13-18(21)20-16-6-4-3-5-7-16/h8-9,11-12,16,19H,2-7,10,13-14H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDMLIFTQQFJJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.